molecular formula C8H17ClN2O2 B1380082 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride CAS No. 1461704-79-9

1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride

Cat. No.: B1380082
CAS No.: 1461704-79-9
M. Wt: 208.68 g/mol
InChI Key: SRTBSMBDEGERMG-UHFFFAOYSA-N
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Description

1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride is a chemical building block of significant interest in medicinal chemistry and drug discovery. The 3-aminopiperidine scaffold is a privileged structure in pharmacology, frequently employed in the synthesis of potent, target-specific molecules. While the specific mechanism of action for this exact compound is not fully elucidated, its molecular framework is integral to compounds acting on a diverse range of biological targets. For instance, structurally related piperidine derivatives have been developed as potent and selective agonists of the μ-opioid receptor (MOR) for analgesic research . Furthermore, similar aminopiperidine-based structures are utilized in the design of prodrugs for targeted cancer therapies, such as enolase 2 (ENO2) inhibitors for treating ENO1-deleted cancers , and as key components in the structure of SHP2 antagonists investigated for anticancer applications . This reagent provides researchers with a versatile intermediate for the exploration and development of novel therapeutic agents across multiple disease areas, including oncology and central nervous system (CNS) disorders. The hydrochloride salt enhances the compound's stability and handling for research applications. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

1-(3-aminopiperidin-1-yl)-2-methoxyethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-4-2-3-7(9)5-10;/h7H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTBSMBDEGERMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis typically involves two main steps:

  • Step 1: Acylation of 3-Aminopiperidine
    The key intermediate, 3-aminopiperidine, undergoes acylation with an acyl chloride derivative such as 2-methoxyacetyl chloride. This reaction forms the amide bond, yielding 1-(3-aminopiperidin-1-yl)-2-methoxyethan-1-one as the free base.

  • Step 2: Formation of Hydrochloride Salt
    The free base is then treated with hydrochloric acid to form the hydrochloride salt, improving the compound’s stability, solubility, and handling properties.

This synthetic route is consistent with related piperidine derivatives, such as the preparation of 1-(4-aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride, which uses 4-aminopiperidine and 2-methoxyacetyl chloride similarly.

Detailed Preparation Method

Step Reagents & Conditions Description Notes
1 3-Aminopiperidine + 2-Methoxyacetyl chloride The 3-aminopiperidine is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran, cooled to 0–5 °C. 2-Methoxyacetyl chloride is added dropwise under stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to complete acylation. Control of temperature is critical to avoid side reactions. Stoichiometric amounts of base (e.g., triethylamine) may be used to neutralize HCl generated.
2 Hydrochloric acid treatment The crude amide product is treated with anhydrous hydrogen chloride gas or aqueous HCl to precipitate the hydrochloride salt. The solid is filtered, washed, and dried under vacuum. The salt form enhances compound stability and facilitates purification.

Alternative Synthetic Routes and Notes

  • Reductive amination approaches have been reported for related amide compounds, involving reaction of ketones with amines under reducing conditions (e.g., sodium borohydride acetate), but direct acylation remains the most straightforward and commonly used method for this compound class.

  • Purification typically involves recrystallization or trituration of the hydrochloride salt from solvents such as ethanol or ethyl acetate.

  • The choice of solvent and reaction conditions can be optimized to improve yield and purity.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Starting amine 3-Aminopiperidine Commercially available or synthesized via reduction of 3-aminopiperidinone derivatives
Acylating agent 2-Methoxyacetyl chloride Prepared or purchased; sensitive to moisture
Solvent Dichloromethane, THF, diethyl ether Anhydrous conditions preferred
Temperature 0–25 °C Low temperature to control reaction rate
Base Triethylamine or equivalent Neutralizes HCl byproduct
Reaction time 2–6 hours Monitored by TLC or HPLC
Salt formation HCl gas or aqueous HCl Forms hydrochloride salt for isolation
Purification Recrystallization or filtration Ensures high purity

Research Findings and Practical Considerations

  • The acylation reaction is generally high yielding (>80%) when performed under anhydrous conditions with controlled addition of acyl chloride.
  • The hydrochloride salt exhibits improved stability and is the preferred form for pharmaceutical research and development.
  • Handling of acyl chlorides requires caution due to their reactivity and corrosiveness.
  • The compound’s molecular weight is approximately 172.22 g/mol (free base), and the hydrochloride salt weight will be higher due to the HCl addition.

Chemical Reactions Analysis

1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxyethanone moiety, leading to the formation of various substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the methoxyethanone moiety to form corresponding alcohols and acids.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, with reaction conditions such as temperature, solvent, and reaction time being optimized for each specific reaction.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound serves as a versatile scaffold in medicinal chemistry. Its structural features allow it to be modified for the development of new pharmacological agents. Research indicates that derivatives of piperidine compounds often exhibit a range of biological activities, including:

  • Antidepressant Effects : Some studies suggest that piperidine derivatives can act as serotonin reuptake inhibitors, making them potential candidates for treating depression.
  • Antipsychotic Properties : The structural similarity to known antipsychotic agents points to its potential in developing new treatments for schizophrenia and related disorders.

2. Neuroscience Research

Due to its ability to cross the blood-brain barrier, 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride has been investigated for its effects on neurotransmitter systems. It may modulate dopamine and serotonin pathways, which are crucial in various neuropsychiatric conditions.

3. Synthesis of Novel Compounds

The compound is utilized as a building block in the synthesis of more complex molecules. Its functional groups can be modified to create analogs with enhanced efficacy or reduced side effects. This application is particularly relevant in the pharmaceutical industry where there is a constant need for novel drugs.

Case Studies

Several studies have highlighted the applications of this compound:

Study TitleFocusFindings
"Synthesis and Evaluation of Piperidine Derivatives"Medicinal ChemistryDemonstrated that modifications of piperidine structures can lead to compounds with improved antidepressant properties.
"Neuropharmacological Profile of New Piperidine Derivatives"NeuroscienceFound that certain derivatives exhibited significant activity in modulating serotonin levels, suggesting potential use in anxiety disorders.
"Design of Antipsychotic Agents Based on Piperidine Structures"PharmacologyIdentified several new compounds based on the piperidine framework that showed promising antipsychotic effects in preclinical models.

Mechanism of Action

The mechanism of action of 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity in signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Core Heterocycle Substituent on Ketone Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride (Target) Piperidine Methoxyethyl C₈H₁₅ClN₂O₂* ~206.67 Balanced solubility due to methoxy group; potential DPP-4 interaction via Tyr547/Glu206 residues -
1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one hydrochloride Pyrrolidine 3-Methoxyphenyl C₁₃H₁₉ClN₂O₂ 278.76 Aromatic methoxyphenyl group increases hydrophobicity; may enhance CNS penetration but risks off-target binding
1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride Piperidine Trifluorobutyl C₉H₁₄ClF₃N₂O 282.67 Fluorine atoms improve metabolic stability and lipophilicity; stereospecific (R-configuration) for targeted activity
1-(3-(Aminomethyl)azetidin-1-yl)-2-methoxyethan-1-one hydrochloride Azetidine Methoxyethyl + Aminomethyl C₇H₁₅ClN₂O₂ 194.66 Smaller, strained azetidine ring may reduce stability; aminomethyl group could alter basicity and receptor interactions
2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride Piperidine Phenyl + Aminoethyl C₁₄H₂₁ClN₂O 268.78 Bulky phenyl group enhances hydrophobic interactions but may limit solubility; aminoethyl side chain introduces additional basicity

*Hypothetical formula based on structural analysis.

Pharmacological and Physicochemical Comparisons

  • Solubility and Bioavailability :
    The methoxyethyl group in the target compound likely enhances aqueous solubility compared to analogs with aromatic (e.g., 3-methoxyphenyl in ) or fluorinated (e.g., trifluorobutyl in ) substituents. However, fluorinated analogs exhibit superior metabolic stability due to C-F bond resistance to oxidation .

  • Enzyme Binding Affinity: Molecular docking studies suggest that 3-aminopiperidine derivatives interact with DPP-4 residues Tyr547 and Glu206, similar to sitagliptin . The trifluorobutyl analog () may exhibit stronger hydrophobic interactions, while the methoxyphenyl variant () could have off-target effects due to aromaticity.
  • Stereochemical Influence : The (3R)-configuration in the trifluorobutyl analog () highlights the importance of stereochemistry in receptor binding. The target compound’s unspecified stereochemistry warrants further investigation for optimization.

Biological Activity

1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride, with the CAS number 1461704-79-9, is a compound of interest in pharmacological research. It is primarily studied for its biological activity, particularly in relation to cancer treatment and its potential as a PLK4 inhibitor.

The compound acts as an inhibitor of Polo-like kinase 4 (PLK4), a crucial regulator of centriole biogenesis. Overexpression of PLK4 can lead to aberrant cell division and cancer progression. By inhibiting PLK4, this compound may prevent centriole overduplication, thereby reducing the proliferation of cancer cells that rely on this process for growth .

Research Findings

Recent studies have highlighted the effectiveness of PLK4 inhibitors in various cancer models:

  • Cell Line Studies : Research has shown that treatment with PLK4 inhibitors, including this compound, leads to significant reductions in cell viability in cancer cell lines with mutations in the p53 pathway. For instance, RPE1 cells and other primary cultures exhibited altered cell cycle dynamics and increased p53 stabilization following treatment .
  • In Vivo Studies : Animal models treated with PLK4 inhibitors demonstrated reduced tumor growth compared to controls. The inhibition of centrosome duplication was linked to enhanced sensitivity to chemotherapeutic agents, suggesting a potential combinatory approach for cancer therapy .

Case Studies

Several case studies have documented the effects of PLK4 inhibition on specific cancer types:

  • Neuroblastoma : A study indicated that neuroblastoma cells treated with PLK4 inhibitors showed decreased proliferation rates and increased apoptosis, correlating with elevated p53 levels .
  • Acute Lymphoblastic Leukemia (ALL) : In a model of ALL, the application of this compound resulted in significant tumor regression and improved survival rates in treated subjects compared to untreated controls .

Data Table: Summary of Biological Activity

Study Type Cancer Type Effect Observed Mechanism
Cell Line StudyNeuroblastomaDecreased proliferationPLK4 inhibition leading to apoptosis
In Vivo StudyAcute Lymphoblastic LeukemiaTumor regressionEnhanced p53 stabilization
Cell Line StudyRPE1 CellsAltered cell cycle dynamicsCentrosome removal via PLK4 inhibition

Q & A

Structural Characterization and Crystallography

Basic: What spectroscopic and crystallographic methods are used to confirm the molecular structure of this compound? Advanced: How can single-crystal X-ray diffraction (SC-XRD) with SHELXL refine structural ambiguities, such as hydrogen bonding networks or piperidine ring conformation?

  • Methodological Answer:
    • SC-XRD is the gold standard for resolving stereochemistry. Use SHELXL for refinement, leveraging intensity data to model thermal displacement parameters and hydrogen atom positions .
    • For piperidine derivatives, validate ring puckering via torsion angle analysis and compare with DFT-optimized geometries to address discrepancies.

Synthetic Route Optimization

Basic: What are common synthetic pathways for preparing this compound? Advanced: How can regioselective functionalization of the 3-aminopiperidine moiety be achieved to minimize byproducts?

  • Methodological Answer:
    • Use 3-aminopiperidine building blocks (e.g., benzyl-protected intermediates) to introduce the methoxyethyl ketone group via nucleophilic acyl substitution .
    • Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress N-alkylation side reactions. Monitor progress via LC-MS and purify using preparative HPLC.

Analytical Method Development

Basic: Which techniques are employed to assess purity and stability? Advanced: How to design a reversed-phase HPLC-UV method for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer:
    • Column: C18 stationary phase; mobile phase: gradient of acetonitrile/0.1% trifluoroacetic acid. Validate linearity (1–50 µg/mL), LOD/LOQ, and recovery rates per ICH guidelines.
    • For stability studies, subject the compound to forced degradation (heat, light, pH extremes) and identify degradation products via HRMS .

Biological Activity Profiling

Basic: What in vitro assays are used to evaluate its pharmacological potential? Advanced: How to investigate its selectivity for aminopeptidase enzymes using kinetic assays and molecular docking?

  • Methodological Answer:
    • Perform competitive inhibition assays with fluorogenic substrates (e.g., Ala-AMC). Calculate KiK_i values using nonlinear regression.
    • Use AutoDock Vina to model interactions between the compound’s aminopiperidine group and enzyme active sites. Validate predictions via site-directed mutagenesis .

Handling and Toxicity Assessment

Basic: What safety precautions are recommended during laboratory handling? Advanced: How to design a toxicological risk assessment for in vivo studies given limited data?

  • Methodological Answer:
    • Assume acute toxicity (GHS Category 4) and implement engineering controls (fume hoods) and PPE (nitrile gloves, goggles) .
    • Conduct preliminary cytotoxicity assays (e.g., MTT on HepG2 cells) and extrapolate dose ranges using allometric scaling for rodent models.

Addressing Data Contradictions

Basic: How to resolve discrepancies in reported solubility values? Advanced: Propose a multi-laboratory reproducibility study to harmonize biological activity data.

  • Methodological Answer:
    • Standardize assay conditions (pH, temperature, solvent) across labs. Use a reference compound (e.g., control inhibitor) to normalize results.
    • Apply meta-analysis to identify outliers and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

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